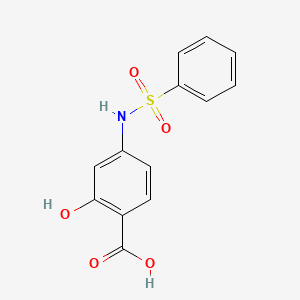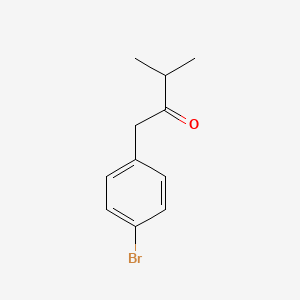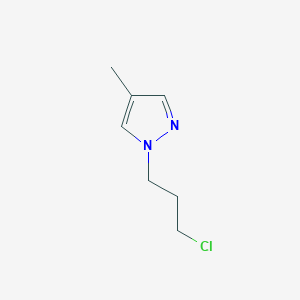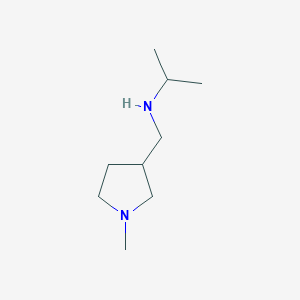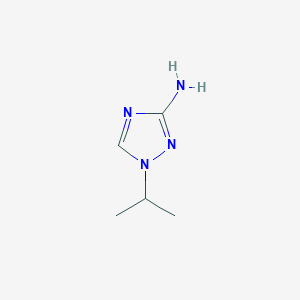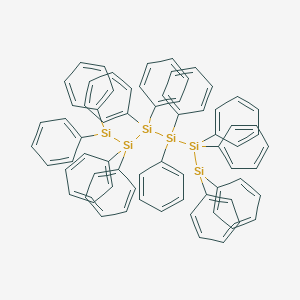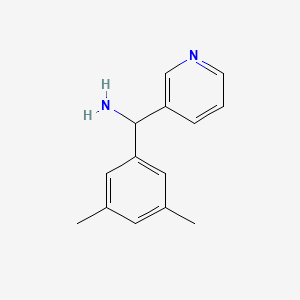
(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine
Overview
Description
(3,5-Dimethylphenyl)(pyridin-3-yl)methanamine: is an organic compound with the molecular formula C14H16N2 It consists of a methanamine group attached to a 3,5-dimethylphenyl ring and a pyridin-3-yl ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling Reaction: One common method for synthesizing (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine involves the Suzuki-Miyaura coupling reaction.
Reductive Amination: Another method involves the reductive amination of 3,5-dimethylbenzaldehyde with pyridin-3-ylamine using a reducing agent such as sodium triacetoxyborohydride.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine can undergo oxidation reactions to form corresponding aldehydes and ketones.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, due to the presence of the amine group.
Common Reagents and Conditions:
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under mild conditions.
Major Products Formed:
Oxidation Products: Aldehydes and ketones are the major products formed from oxidation reactions.
Substitution Products: Depending on the nucleophile used, various substituted derivatives of this compound can be obtained.
Scientific Research Applications
Chemistry:
Building Block: (3,5-Dimethylphenyl)(pyridin-3-yl)methanamine serves as a versatile building block in organic synthesis for the preparation of more complex molecules.
Biology and Medicine:
Pharmacophore: The compound’s structure makes it a potential pharmacophore for the development of new drugs targeting various biological pathways.
Industry:
Mechanism of Action
Comparison with Similar Compounds
(3,5-Dimethylphenyl)(pyridin-2-yl)methanamine: This compound is similar in structure but has the pyridinyl group attached at the 2-position instead of the 3-position.
(3,5-Dimethylphenyl)(pyridin-4-yl)methanamine: This compound has the pyridinyl group attached at the 4-position.
Uniqueness:
Properties
IUPAC Name |
(3,5-dimethylphenyl)-pyridin-3-ylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-6-11(2)8-13(7-10)14(15)12-4-3-5-16-9-12/h3-9,14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLWCRATNOFAAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C2=CN=CC=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


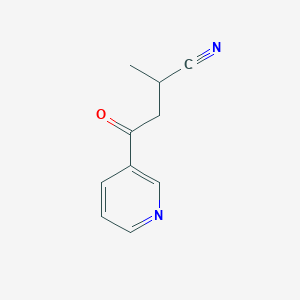
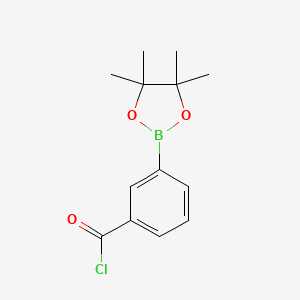
![5-[(3-Chlorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrochloride](/img/structure/B3217576.png)
![[(2-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217589.png)
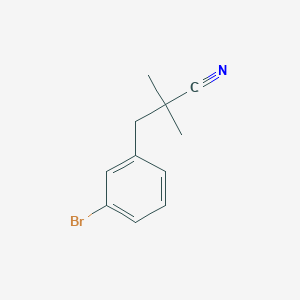
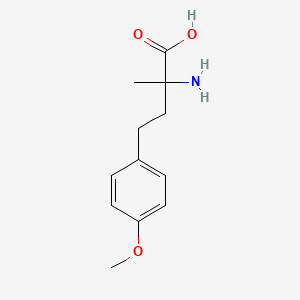
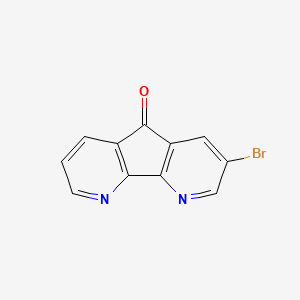
![[5-Methyl-4-(propan-2-yl)-1,3-thiazol-2-yl]methanamine](/img/structure/B3217648.png)
